(5-Nitro-thiazol-2-yl)-carbamic acid methyl ester
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Overview
Description
(5-Nitro-thiazol-2-yl)-carbamic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and a carbamic acid methyl ester group at the 2-position. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-thiazol-2-yl)-carbamic acid methyl ester typically involves the reaction of 5-nitro-2-thiazolylamine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamic acid ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-thiazol-2-yl)-carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or sulfonyl chlorides can be used under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-thiazol-2-yl-carbamic acid methyl ester.
Substitution: Formation of halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
(5-Nitro-thiazol-2-yl)-carbamic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with antimicrobial properties.
Thiazole-4-carboxylate: Known for its use in the synthesis of biologically active compounds.
2-Aminobenzothiazole: Used in the synthesis of fused heterocycles with diverse biological activities.
Uniqueness
(5-Nitro-thiazol-2-yl)-carbamic acid methyl ester is unique due to the presence of both a nitro group and a carbamic acid ester group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl N-(5-nitro-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c1-12-5(9)7-4-6-2-3(13-4)8(10)11/h2H,1H3,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFKBXJQFBLCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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